1-Bromo-2-methoxy-3-methylbutane

Lipophilicity Partition Coefficient ADME Properties

1-Bromo-2-methoxy-3-methylbutane (CAS 26356-01-4) is a secondary alkyl bromide featuring both a bromine atom and a methoxy group on a branched butane backbone, with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol. It is typically supplied as a liquid at ambient temperatures and requires refrigerated storage at 4 °C to maintain stability.

Molecular Formula C6H13BrO
Molecular Weight 181.073
CAS No. 26356-01-4
Cat. No. B2832269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-3-methylbutane
CAS26356-01-4
Molecular FormulaC6H13BrO
Molecular Weight181.073
Structural Identifiers
SMILESCC(C)C(CBr)OC
InChIInChI=1S/C6H13BrO/c1-5(2)6(4-7)8-3/h5-6H,4H2,1-3H3
InChIKeyWSSGWYCRXCOZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxy-3-methylbutane (CAS 26356-01-4): A Branched Bromoether Building Block for Organic Synthesis


1-Bromo-2-methoxy-3-methylbutane (CAS 26356-01-4) is a secondary alkyl bromide featuring both a bromine atom and a methoxy group on a branched butane backbone, with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol [1]. It is typically supplied as a liquid at ambient temperatures and requires refrigerated storage at 4 °C to maintain stability [2]. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing a branched, oxygenated alkyl moiety via nucleophilic substitution reactions .

Why 1-Bromo-2-methoxy-3-methylbutane Cannot Be Replaced by Simpler Alkyl Bromides or Unbranched Methoxy Analogs


The combination of a secondary bromide and a methoxy group on a branched 3-methylbutane framework creates a unique steric and electronic environment that cannot be replicated by simpler alkyl bromides such as 1-bromo-3-methylbutane (isoamyl bromide) or unbranched bromoethers like 1-bromo-2-methoxybutane [1]. Substituting with a compound lacking the methoxy group eliminates the polar oxygen functionality, which directly alters lipophilicity (XLogP3-AA 2.2 vs. 2.4 for 1-bromo-3-methylbutane) and introduces a topological polar surface area (TPSA) of 9.2 Ų that is absent in non-oxygenated analogs [2]. Conversely, using an unbranched bromoether (e.g., 1-bromo-2-methoxybutane, XLogP3-AA 1.8) introduces a different lipophilicity profile and may alter the steric accessibility of the electrophilic carbon during nucleophilic substitution [3]. These quantifiable differences in physicochemical descriptors—logP and TPSA—directly impact solubility, membrane permeability, and reactivity, rendering generic interchange without experimental validation scientifically unsound for any application where these parameters are critical.

Quantitative Differentiation of 1-Bromo-2-methoxy-3-methylbutane: Physicochemical Property Comparisons Against Key Analogs


Lipophilicity (XLogP3-AA) of 1-Bromo-2-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane

Despite having a higher molecular weight (181.07 g/mol) than 1-bromo-3-methylbutane (151.04 g/mol), 1-bromo-2-methoxy-3-methylbutane exhibits a lower computed partition coefficient (XLogP3-AA) of 2.2, compared to 2.43 for the non-oxygenated analog [1]. This indicates that the introduction of the methoxy group reduces overall lipophilicity, which can influence solubility in aqueous phases and membrane partitioning behavior.

Lipophilicity Partition Coefficient ADME Properties

Topological Polar Surface Area (TPSA) of 1-Bromo-2-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane

The presence of the methoxy oxygen atom introduces a measurable topological polar surface area (TPSA) of 9.2 Ų in 1-bromo-2-methoxy-3-methylbutane, whereas 1-bromo-3-methylbutane has a TPSA of 0 Ų [1]. This fundamental difference in polarity can significantly alter the compound's behavior in chromatographic separations, solubility in polar solvents, and its ability to cross biological membranes.

Polar Surface Area Membrane Permeability Drug-likeness

Molecular Weight and Physical Property Data Availability of 1-Bromo-2-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane

1-Bromo-2-methoxy-3-methylbutane has a molecular weight of 181.07 g/mol, compared to 151.04 g/mol for 1-bromo-3-methylbutane [1]. Furthermore, authoritative databases and reputable vendor technical datasheets for 1-bromo-2-methoxy-3-methylbutane do not currently report a validated boiling point or density value (listed as N/A in Chemsrc and not provided by American Elements) , whereas 1-bromo-3-methylbutane has well-established physical constants, including a boiling point of 120.4 °C and a density of 1.13653 g/cm³ [2]. This disparity in available data reflects a lower level of commercial characterization, which may impact handling, purification, and process scale-up considerations.

Physicochemical Properties Boiling Point Procurement

Optimized Use Cases for 1-Bromo-2-methoxy-3-methylbutane in Chemical Synthesis and Research


Synthesis of Branched Oxygenated Alkyl Derivatives via SN2 Displacement

1-Bromo-2-methoxy-3-methylbutane serves as a valuable electrophile for introducing a branched, methoxy-bearing butyl group into molecular scaffolds. Its secondary bromide, while less reactive than primary bromides, still participates in SN2 reactions with strong nucleophiles under controlled conditions, offering a sterically differentiated handle compared to linear bromoethers [1]. The presence of the methoxy group allows for subsequent transformations, such as deprotection to an alcohol or use as a directing group in further functionalization.

Building Block for Pharmaceutical Intermediates Requiring Balanced Lipophilicity

The compound's computed XLogP3-AA of 2.2 places it in a moderately lipophilic range, which may be advantageous for designing drug-like molecules with favorable oral absorption or CNS penetration profiles. While not a drug itself, it is cited as an intermediate in the patent literature for the preparation of complex molecules, including those explored for therapeutic applications [2]. Researchers can leverage its unique combination of moderate lipophilicity and low polar surface area (9.2 Ų) to tune ADME properties of lead compounds.

Reagent for Method Development in Polar-Embedded Chromatography

Given its distinct polar surface area (9.2 Ų) compared to non-polar alkyl bromides (TPSA = 0), 1-bromo-2-methoxy-3-methylbutane can be utilized as a model analyte for developing and validating reversed-phase or HILIC chromatography methods aimed at separating moderately polar organic compounds. Its retention behavior will differ predictably from that of fully hydrophobic analogs, making it a useful standard for method calibration.

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